molecular formula C19H14N2OS B11647784 3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol

3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol

Cat. No.: B11647784
M. Wt: 318.4 g/mol
InChI Key: BUKWBSSEHYXHML-UHFFFAOYSA-N
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Description

3-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]PHENOL is a complex organic compound that features a phenyl group, a thiophene ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]PHENOL typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with phenyl-substituted imidazole under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper and may involve solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]PHENOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]PHENOL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]PHENOL is unique due to its combined structural features of phenyl, thiophene, and imidazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications across different fields .

Properties

Molecular Formula

C19H14N2OS

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C19H14N2OS/c22-15-9-4-8-14(12-15)19-20-17(13-6-2-1-3-7-13)18(21-19)16-10-5-11-23-16/h1-12,22H,(H,20,21)

InChI Key

BUKWBSSEHYXHML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)O)C4=CC=CS4

Origin of Product

United States

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